

handling and safety precautions for 3-Iodopyridine-2,6-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodopyridine-2,6-diamine**

Cat. No.: **B031681**

[Get Quote](#)

Technical Support Center: 3-Iodopyridine-2,6-diamine

Welcome to the technical support guide for **3-Iodopyridine-2,6-diamine** (CAS: 856851-34-8). This document is intended for researchers, chemists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice to ensure successful and safe experimentation.

Section 1: Safety First - Hazard Identification & Risk Mitigation

This section addresses the most critical safety aspects of handling **3-Iodopyridine-2,6-diamine**. Adherence to these guidelines is paramount for ensuring laboratory safety.

Frequently Asked Safety Questions (FAQs)

Q: What are the primary hazards associated with **3-Iodopyridine-2,6-diamine**?

A: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

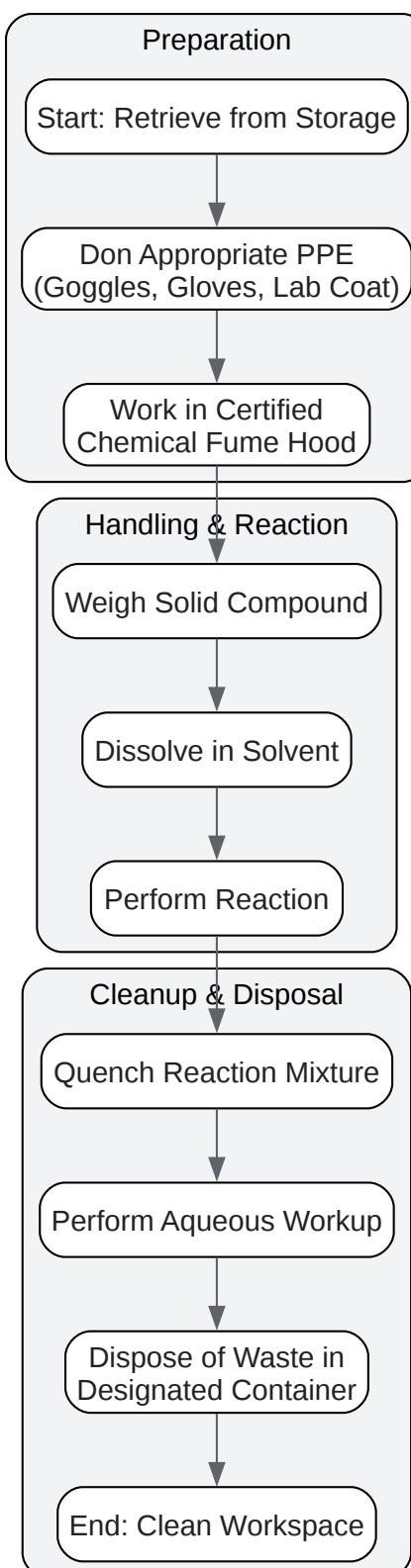
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is essential. Always wear:

- Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]
- Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Wash hands thoroughly after handling.[3][4]
- Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider impervious clothing.[2]
- Respiratory Protection: All handling of the solid or its solutions should be done in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4]

Q: What is the correct first aid response to an exposure?


A: Immediate action is critical in case of exposure:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3]
- Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

- Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a physician or poison control center.[3][4]

Standard Handling Workflow

The following diagram outlines the mandatory workflow for safely handling **3-Iodopyridine-2,6-diamine** from retrieval to disposal.

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling of **3-Iodopyridine-2,6-diamine**.

Section 2: Compound Properties & Storage

Understanding the physical and chemical properties of **3-Iodopyridine-2,6-diamine** is key to its effective use and storage.

Property	Value	Source
Molecular Formula	C ₅ H ₆ IN ₃	[1] [5]
Molecular Weight	235.03 g/mol	[1] [6]
Appearance	Yellow to off-white solid	[6]
Melting Point	124 - 126 °C	[6]
Boiling Point	~363 °C (Predicted)	[5]
Solubility	<p>Data not widely available. Inferred to be soluble in common organic solvents like DMF, DMSO, and potentially alcohols based on typical reaction conditions for similar compounds. Experimental determination is recommended.</p>	

Storage & Stability FAQs

Q: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[\[3\]](#) For maximum shelf life, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place at 4 to 8 °C is recommended.[\[6\]](#)

Q: Is **3-Iodopyridine-2,6-diamine** sensitive to light or air?

A: While specific data is limited, iodo-aromatic compounds and those with amino groups can be sensitive to light and oxidation. The recommendation to "Keep in dark place, inert atmosphere" suggests a potential sensitivity.[\[6\]](#) It is best practice to handle and store it with protection from light and air, especially for long-term storage or when used in sensitive catalytic reactions.

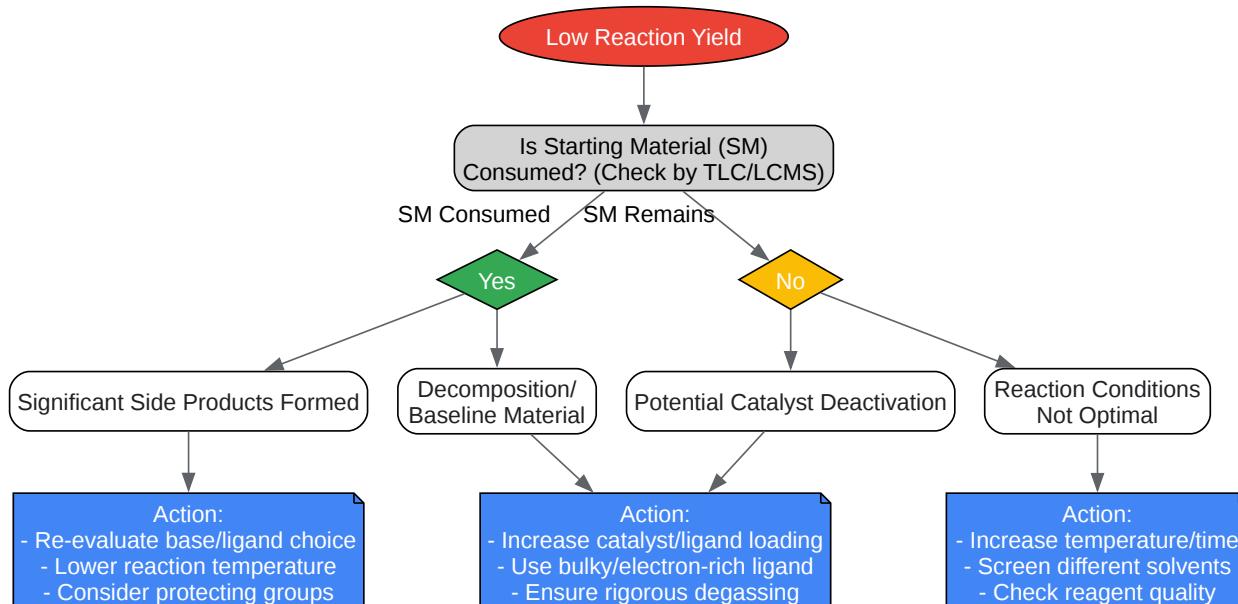
Section 3: Troubleshooting Experimental Workflows

The unique structure of **3-Iodopyridine-2,6-diamine**—featuring a reactive iodine atom and two nucleophilic amino groups—presents specific challenges and opportunities in synthesis.

Q: I am seeing low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the potential causes?

A: This is a common issue. The two amino groups on the pyridine ring can act as ligands and coordinate to the palladium catalyst, potentially deactivating it. Consider the following troubleshooting steps:

- **Protecting Groups:** If possible, consider protecting the amino groups (e.g., as amides or carbamates) before performing the cross-coupling. This is the most robust solution but adds steps to the synthesis.
- **Ligand & Base Choice:**
 - **Ligand:** Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can favor the desired catalytic cycle over catalyst inhibition.
 - **Base:** A weaker, non-nucleophilic base (e.g., K_3PO_4 , Cs_2CO_3) may be preferable to stronger bases (e.g., $NaOtBu$) which can promote side reactions.
- **Catalyst Loading:** You may need to increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) to overcome partial deactivation.
- **Degassing:** Ensure your solvent and reaction mixture are rigorously degassed. The amino groups can increase the compound's sensitivity to oxidation, which can degrade the active $Pd(0)$ catalyst.


Q: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What's happening?

A: A dark coloration often indicates decomposition or the formation of polymeric side products.

- **Self-Coupling/Side Reactions:** The amino groups are nucleophilic and could potentially participate in side reactions. The iodo-group can also undergo homocoupling.

- Thermal Instability: While the melting point is reasonably high, prolonged heating at high temperatures (>120-140 °C) could lead to decomposition. Try running the reaction at a lower temperature for a longer period.
- Check Purity: Ensure the purity of your starting material. Impurities can sometimes initiate or catalyze decomposition pathways.

Troubleshooting Decision Tree for Low Yield

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting low-yield reactions.

Section 4: Example Protocol - Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and should be adapted and optimized for specific substrates.

Objective: To couple **3-Iodopyridine-2,6-diamine** with a generic arylboronic acid.

Materials:

- **3-Iodopyridine-2,6-diamine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq)
- K_2CO_3 (3.0 eq), finely ground and dried
- 1,4-Dioxane and Water (4:1 v/v)

Procedure:

- Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar, **3-Iodopyridine-2,6-diamine** (1.0 eq), the arylboronic acid (1.2 eq), and K_2CO_3 (3.0 eq).
- Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
- Catalyst Addition: Under a positive pressure of argon, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (0.05 eq).
- Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent should be degassed by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
- Workup:
 - Cool the reaction to room temperature.

- Dilute with ethyl acetate and water.
- Separate the organic layer. Wash with water, then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel. The basicity of the amino groups may cause streaking; adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation.

Section 5: General FAQs

Q: How should I dispose of waste containing **3-Iodopyridine-2,6-diamine**?

A: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[3\]](#)[\[4\]](#) Do not allow the material to enter drains or waterways.[\[7\]](#)

Q: What is the known use of this compound?

A: **3-Iodopyridine-2,6-diamine** is primarily used as an intermediate or building block in organic synthesis.[\[5\]](#)[\[8\]](#) It is documented as an intermediate in the synthesis of a related impurity of Phenazopyridine, a drug used as a urinary tract analgesic.[\[5\]](#)[\[8\]](#)[\[9\]](#)

References

- Safety Data Sheet for a related compound. Fisher Scientific. [URL: <https://www.fishersci.com/store/msds?partNumber=AC122130050&productDescription=3-IODOPYRIDINE%2C+98%2B%25+5GR&vendorId=VN000321&countryCode=US&language=en>]
- PubChem Compound Summary for **3-Iodopyridine-2,6-diamine**. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodopyridine-2_6-diamine]
- Safety Data Sheet for a related compound. Thermo Fisher Scientific. [URL: <https://www.thermofisher.com>]
- 2,6-Diamino-3-iodopyridine Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52140417_EN.htm]
- **3-Iodopyridine-2,6-diamine** Product Page. A2B Chem. [URL: <https://www.a2bchem.com/product/856851-34-8>]
- Safety Data Sheet for 2,6-Dichloro-3-iodopyridine. Echemi. [URL: <https://www.echemi.com/sds/2,6-dichloro-3-iodopyridine-cas148493-37-2.html>]

- **3-Iodopyridine-2,6-diamine** Product Page. Veeprho. [URL: <https://veeprho.com/3-iodopyridine-2-6-diamine-cas-856851-34-8/>]
- 2,6-Diamino-3-iodopyridine Product Page. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52140417.htm]
- Safety Data Sheet for Pyridine-2,3-diamine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0033_msds.pdf]
- Safety Data Sheet for 2,6-Diaminopyridine. Analytics-Shop. [URL: <https://www.analytics-shop.com/media/pdf/10/45/30/104530.pdf>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8 [m.chemicalbook.com]
- 6. FCKeditor - Resources Browser [windhorsetours.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]
- 9. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [handling and safety precautions for 3-Iodopyridine-2,6-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031681#handling-and-safety-precautions-for-3-iodopyridine-2-6-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com